5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions: Introduction of the isopropyl and methyl groups can be achieved through alkylation reactions.
Amide Formation: The carboxamide group is introduced by reacting the thiazole derivative with an appropriate amine, such as 2-pyridylamine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Substitution reactions may involve the pyridyl or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Substituted thiazole or pyridyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridyl group.
2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide: Lacks the isopropyl group.
5-isopropyl-2-methyl-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of both the isopropyl and pyridyl groups in 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17) |
InChI Key |
RBNGTYMLDJLOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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